2-Cyano-3-(6,6-dimethylbicyclo(3.1.1)hept-2-yl)acrylic acid
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Overview
Description
2-Propenoic acid,2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)- is a specialized organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a cyano group and a propenoic acid moiety attached to a dimethylbicycloheptane framework. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid,2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)- typically involves the reaction of a suitable bicyclic precursor with acrylonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid,2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted propenoic acids.
Scientific Research Applications
2-Propenoic acid,2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)- is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Propenoic acid,2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)- involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the propenoic acid moiety can undergo polymerization. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3,3-diphenyl-2-propenoic acid ethyl ester
- 2-Propenoic acid, 3-phenyl-, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester
- Ethyl 2-cyano-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenoate .
Uniqueness
2-Propenoic acid,2-cyano-3-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)- stands out due to its unique bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
79570-01-7 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(E)-2-cyano-3-(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H17NO2/c1-13(2)10-4-3-8(11(13)6-10)5-9(7-14)12(15)16/h5,8,10-11H,3-4,6H2,1-2H3,(H,15,16)/b9-5+ |
InChI Key |
FVXWDDLIMBRDJT-WEVVVXLNSA-N |
Isomeric SMILES |
CC1(C2CCC(C1C2)/C=C(\C#N)/C(=O)O)C |
Canonical SMILES |
CC1(C2CCC(C1C2)C=C(C#N)C(=O)O)C |
Origin of Product |
United States |
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